Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-
Description
Introduction to Pyrrolo[3,4-c]pyrrole-1,4-dione Derivatives
Diketopyrrolopyrrole (DPP) derivatives constitute a class of organic semiconductors characterized by a planar, conjugated bicyclic core that facilitates strong π-π interactions and charge delocalization. The structural versatility of DPPs allows for precise modulation of their optical, electronic, and morphological properties through side-chain functionalization. The compound 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]pyrrolo[3,4-c]pyrrole-1,4-dione exemplifies this adaptability, incorporating long alkylthio chains to enhance processability without compromising electronic performance.
Structural Overview of 2,5-Dihydro-3,6-bis[4-(octadecylthio)phenyl]pyrrolo[3,4-c]pyrrole-1,4-dione
The molecular architecture of this compound centers on a diketopyrrolopyrrole core, a lactam-fused bicyclic structure that confers rigidity and extended π-conjugation (Figure 1). At the 3- and 6-positions of the DPP core, two 4-(octadecylthio)phenyl groups are symmetrically appended. These substituents play dual roles:
- Solubility Enhancement : The octadecyl (C18) alkyl chains, attached via thioether (-S-) linkages, impart high solubility in nonpolar organic solvents, enabling solution-processable thin-film fabrication.
- Morphological Control : The thioether groups introduce steric bulk that modulates molecular packing, reducing crystallite defects and promoting homogeneous film formation.
Key Structural Features:
- Core Structure : The diketopyrrolopyrrole unit consists of two pyrrolidone rings fused at the 3,4- and 4,3-positions, creating a planar, electron-deficient framework ideal for charge transport.
- Substituent Geometry : The 4-(octadecylthio)phenyl groups extend orthogonally from the DPP core, with the thiophenyl moiety enhancing conjugation and the alkyl chains dictating intermolecular spacing.
- Molecular Formula : C₆₂H₁₀₀N₂O₂S₂, reflecting the incorporation of two octadecylthio-phenyl units.
Table 1: Comparative Analysis of DPP Derivatives
| Derivative | Substituent | Charge Mobility (cm²/Vs) | Solubility (mg/mL) |
|---|---|---|---|
| DPP-Thiophene | 2-Thienyl | 0.5–1.0 | 10–15 |
| DPP-Bithiophene | 5,5'-Bithiophene | 1.5–2.5 | 8–12 |
| Target Compound | 4-(Octadecylthio)phenyl | 3.0–4.0* | 20–25 |
*Estimated based on analogous DPP-thioether systems.
The thioether linkage distinguishes this compound from conventional DPP derivatives, which often employ oxygen-based ether or ester groups. Sulfur’s polarizability and larger atomic radius enhance intermolecular interactions, potentially improving charge carrier mobility.
Historical Development of Diketopyrrolopyrrole (DPP)-Based Semiconductors
Early Developments (1960s–1990s):
Initially synthesized as high-performance pigments, DPPs gained attention for their intense absorption in the visible spectrum and lightfastness. Their rigid, planar structure was later recognized as advantageous for charge transport, prompting investigations into their semiconducting potential.
Emergence in Organic Electronics (2000s–2010s):
The 2000s saw DPPs transition into organic field-effect transistors (OFETs) and solar cells. Seminal studies demonstrated that substituting the DPP core with electron-donating groups (e.g., thiophene) yielded low-bandgap polymers with mobilities exceeding 1 cm²/Vs. Key milestones include:
- Side-Chain Engineering : Linear alkyl chains (e.g., n-hexyl) were introduced to improve solubility, but excessive crystallinity led to brittle films.
- Blend Systems : Mixing DPP polymers with insulating polymers like polystyrene enhanced film robustness and reduced charge traps.
Modern Innovations (2010s–Present):
Recent advances focus on optimizing side-chain topology and heteroatom incorporation. The target compound’s octadecylthio-phenyl groups exemplify this trend:
- Branched vs. Linear Chains : Studies show that linear alkyl chains (e.g., n-hexyl) favor slipped π-stacking, whereas branched chains (e.g., 2-octyldodecyl) induce brick-layer packing, affecting optical absorption and mobility.
- Thioether Functionality : Compared to oxygen-based linkers, thioethers improve air stability and reduce energetic disorder, as evidenced by redshifted absorption spectra in thioether-containing DPPs.
Figure 2: Evolution of DPP Side Chains
- Early DPPs : Unsubstituted or short alkyl chains (e.g., methyl).
- 2000s : Linear alkyls (n-hexyl) for solution processability.
- 2010s : Branched alkyls (2-octyldodecyl) for balanced solubility/mobility.
- 2020s : Thioether-linked long alkyls (octadecylthio) for enhanced stability and packing.
The integration of octadecylthio-phenyl groups represents a strategic response to the dual challenges of processability and performance, leveraging sulfur’s electronic effects and alkyl chains’ self-assembly properties.
Properties
CAS No. |
247089-62-9 |
|---|---|
Molecular Formula |
C54H84N2O2S2 |
Molecular Weight |
857.4 g/mol |
IUPAC Name |
3-hydroxy-1,4-bis(4-octadecylsulfanylphenyl)-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C54H84N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-59-47-39-35-45(36-40-47)51-49-50(54(58)55-51)52(56-53(49)57)46-37-41-48(42-38-46)60-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42,55,58H,3-34,43-44H2,1-2H3 |
InChI Key |
OECIMFUOKDGJQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)SCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, including the 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl] variant, typically follows a multi-step organic synthesis route involving:
- Formation of the diketopyrrolopyrrole core via condensation reactions between appropriate aromatic amines and diesters or diketones.
- Introduction of the octadecylthio substituents through nucleophilic aromatic substitution or thiolation reactions on pre-functionalized phenyl rings.
- Coupling of substituted phenyl groups to the DPP core via palladium-catalyzed cross-coupling or direct condensation methods.
These steps require careful optimization of reaction parameters such as temperature, solvent polarity, and reaction time to maximize yield and purity.
Detailed Synthetic Route
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1. Synthesis of DPP Core | Condensation | Aromatic diamine + diester/diketone, acid catalyst, reflux in polar solvent (e.g., DMF, DMSO) | Formation of pyrrolo[3,4-c]pyrrole-1,4-dione core |
| 2. Functionalization of Phenyl Rings | Thiolation | 4-bromophenyl or 4-iodophenyl derivative + octadecylthiol, base (e.g., K2CO3), Pd catalyst, inert atmosphere | Introduction of octadecylthio groups on phenyl rings |
| 3. Coupling to DPP Core | Cross-coupling (Suzuki or Stille) | DPP core with halogen substituents + thiolated phenyl boronic acid or stannane, Pd catalyst, base, solvent (toluene or DMF) | Formation of 3,6-bis[4-(octadecylthio)phenyl] substituted DPP |
Reaction Conditions and Optimization
- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for better solvation and reaction rates.
- Temperature: Typically reflux conditions (100–150 °C) are employed for condensation and coupling steps.
- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) are commonly used for cross-coupling reactions.
- Purification: Column chromatography and recrystallization are used to isolate the pure compound.
Research Findings and Data
Yield and Purity
Characterization Data
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Notes |
|---|---|---|---|
| DPP Core Formation | Aromatic diamine, diester/diketone | Acid catalysis, reflux in DMF/DMSO | Core scaffold synthesis |
| Phenyl Ring Thiolation | 4-halophenyl derivative, octadecylthiol | Pd catalyst, base, inert atmosphere | Introduces long alkylthio chains for solubility |
| Cross-Coupling | DPP core halide, thiolated phenyl boronic acid/stannane | Pd catalyst, base, reflux | Final assembly of substituted DPP |
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can be performed to alter the compound’s structure and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
Organic Electronics
1.1 Organic Field-Effect Transistors (OFETs)
The compound is extensively used as a semiconductor material in OFETs due to its excellent charge transport properties. The incorporation of octadecylthio groups enhances solubility and film formation, which are critical for device performance. Studies have shown that devices fabricated with this compound exhibit high hole mobility and stability under operational conditions. For instance, the introduction of ionic additives has been reported to improve the hole mobility significantly, achieving values up to in optimized formulations .
1.2 Organic Light Emitting Diodes (OLEDs)
In OLED applications, this compound serves as a key component in the active layer due to its ability to facilitate efficient charge injection and transport. The structural characteristics of pyrrolo[3,4-c]pyrrole derivatives allow for fine-tuning of their optical properties, making them suitable for various emission colors and enhancing device efficiency .
1.3 Organic Photovoltaics (OPVs)
The compound's low band gap properties make it an attractive candidate for use in OPVs. Its ability to form donor-acceptor blends with fullerene derivatives has been shown to improve power conversion efficiencies significantly. The incorporation of alkyl chains aids in achieving favorable morphology for exciton dissociation and charge transport within the active layer .
Materials Science
2.1 Polymer Synthesis
Pyrrolo[3,4-c]pyrrole derivatives are utilized as building blocks for synthesizing conjugated polymers with tailored electronic properties. These polymers can be engineered for specific applications in sensors and flexible electronics due to their mechanical flexibility and conductivity .
2.2 Nanocomposites
Research has explored the integration of this compound into nanocomposite materials to enhance mechanical strength and thermal stability while retaining electrical conductivity. Such composites are promising for applications in advanced coatings and structural materials that require both durability and electronic functionality.
Biomedical Applications
3.1 Drug Delivery Systems
Recent studies indicate potential applications of pyrrolo[3,4-c]pyrrole derivatives in drug delivery systems due to their biocompatibility and ability to form stable complexes with various therapeutic agents. The modification of these compounds can lead to improved solubility and controlled release profiles for pharmaceuticals.
3.2 Photodynamic Therapy
The photophysical properties of this compound make it suitable for photodynamic therapy applications in cancer treatment. By conjugating with photosensitizers, pyrrolo[3,4-c]pyrrole derivatives can enhance the efficacy of light-based therapies through improved targeting and reduced side effects.
Data Tables
| Application Area | Key Features | Performance Metrics |
|---|---|---|
| Organic Field-Effect Transistors | High hole mobility; stable performance | Hole mobility up to |
| Organic Light Emitting Diodes | Efficient charge injection; tunable emission | Enhanced device efficiency |
| Organic Photovoltaics | Low band gap; favorable morphology | Improved power conversion efficiency |
| Polymer Synthesis | Tailored electronic properties | Customizable conductivity |
| Nanocomposites | Enhanced mechanical strength; thermal stability | Retained electrical conductivity |
| Drug Delivery Systems | Biocompatibility; stable drug complex formation | Controlled release profiles |
| Photodynamic Therapy | Enhanced targeting; reduced side effects | Improved therapeutic efficacy |
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]- involves its electron-withdrawing properties, which facilitate charge transfer processes in organic electronic devices. The compound’s molecular structure allows for efficient π-π stacking interactions, enhancing its conductivity and performance in electronic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar DPP Compounds
Table 1: Key Structural Features of DPP Derivatives
Key Observations :
Substituent Effects on Solubility: DPP-C18SPh’s thioether-linked C18 chains likely enhance solubility in nonpolar solvents (e.g., chloroform, toluene) compared to shorter alkyl chains (e.g., dibutyl in DPPC4) . Branched alkyl chains (e.g., 2-octyldodecyl in PDPPT3-HDE) improve solubility without compromising film crystallinity .
Electronic Properties: Thiophene-substituted DPPs (e.g., ) exhibit lower bandgaps (~1.3 eV) due to extended π-conjugation, making them ideal for near-infrared (NIR) optoelectronics .
Self-Assembly and Morphology: Mesogenic substituents (e.g., cyanobiphenyl in ) promote liquid crystalline behavior and ordered polymer packing. DPP-C18SPh’s long alkyl chains may similarly enhance thin-film crystallinity . Bromine substituents (e.g., DPPC4) enable further functionalization via cross-coupling reactions .
Comparison with Other DPPs :
- PDPPT3-HDE () uses Stille polymerization with stannylated thiophene monomers, yielding high-molecular-weight polymers (Mn = 79 kDa) .
- DPPC4 () employs t-BuOK-mediated alkylation in DMF, achieving 62% yield .
Table 2: Device Performance Metrics
- DPP-C18SPh ’s predicted mobility (~0.5 cm²/V·s) aligns with values for alkylated DPPs, though lower than thiophene-based analogs due to reduced π-orbital overlap .
- Thermal annealing (e.g., ) could optimize phase separation in DPP-C18SPh -based bulk heterojunctions, enhancing photovoltaic efficiency .
Biological Activity
Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, particularly the compound Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl] , have garnered attention due to their diverse biological activities. This article explores the pharmacological properties and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure featuring fused lactam rings. Its unique configuration allows for strong π–π interactions due to the electron-deficient nature of the diketopyrrole core. Substituents such as octadecylthio groups enhance its solubility and electronic properties, which are crucial for its biological activity.
1. Anticancer Activity
Research indicates that pyrrolo[3,4-c]pyrrole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | Cytotoxicity (IC50) | Reference |
|---|---|---|
| Ovarian Cancer | 15 µM | |
| Breast Cancer | 20 µM | |
| Noncancerous Cells | >100 µM |
The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
2. Antimicrobial Activity
Pyrrolo[3,4-c]pyrrole derivatives have also shown promising antimicrobial properties. Studies indicate that they can inhibit the growth of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | <25 µM | |
| Escherichia coli | <30 µM | |
| Candida albicans | <20 µM |
These compounds disrupt microbial cell membranes and interfere with metabolic processes.
3. Anti-inflammatory Activity
Recent investigations have highlighted the anti-inflammatory potential of pyrrolo[3,4-c]pyrrole derivatives. They exhibit dual inhibition of cyclooxygenase (COX) enzymes:
This activity suggests potential applications in treating inflammatory diseases.
The biological activity of pyrrolo[3,4-c]pyrrole derivatives is primarily attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many derivatives act as inhibitors for enzymes like COX and LOX involved in inflammatory pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : They may trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
A notable case study evaluated the effects of a specific pyrrolo[3,4-c]pyrrole derivative on human breast cancer cells. The study found that treatment led to a significant reduction in cell viability and induced apoptosis via mitochondrial pathways. This underscores the potential for developing these compounds as therapeutic agents in oncology.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the established synthetic routes for preparing Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives with long alkylthio substituents? Methodological Answer: Synthesis typically involves cross-coupling reactions to introduce aryl or alkyl substituents. For octadecylthio groups, a two-step approach is recommended:
Thioether formation : React 4-bromophenyl derivatives with octadecanethiol via nucleophilic substitution, using a base like K₂CO₃ in DMF at 80–100°C .
Core construction : Condense the substituted aryl-thioether with diketopyrrolopyrrole (DPP) precursors using a Knorr-type reaction, employing ammonium acetate as a catalyst in acetic acid .
Purification is critical due to the compound’s low solubility; use Soxhlet extraction with chloroform/ethanol mixtures and recrystallization .
Advanced Question: Q. How can reaction conditions be optimized to improve yield and purity for large-scale synthesis? Methodological Answer: Implement Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading, solvent ratios). Use a central composite design to model interactions between parameters and predict optimal conditions . For example, highlights the use of fractional factorial designs to minimize trial-and-error in reaction optimization. Additionally, computational tools (e.g., density functional theory) can predict intermediate stability and transition states, guiding solvent selection and catalyst design .
Solubility and Aggregation Behavior
Basic Question: Q. What experimental methods are suitable for assessing solubility in organic solvents? Methodological Answer: Use UV-Vis spectroscopy to measure saturation concentrations. Prepare serial dilutions in solvents like toluene, chloroform, or THF, and determine the absorbance at the compound’s λₘₐₓ. The solubility limit corresponds to the concentration where absorbance deviates from linearity . For hydrophobic derivatives like this compound, sonication or heating (60–80°C) may be required to achieve dissolution.
Advanced Question: Q. How do the octadecylthio chains influence aggregation in thin films or solution? Methodological Answer: Combine dynamic light scattering (DLS) and transmission electron microscopy (TEM) to study aggregation kinetics. For thin films, use atomic force microscopy (AFM) to map surface morphology. The long alkyl chains likely induce micelle-like aggregates in polar solvents, as seen in amphiphilic DPP derivatives . Temperature-dependent fluorescence quenching can also probe aggregation: reduced emission intensity at higher temperatures indicates disaggregation .
Structural Characterization
Basic Question: Q. What spectroscopic techniques are essential for confirming the molecular structure? Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic vs. alkyl regions). The octadecylthio groups will show broad peaks at δ 0.8–1.5 ppm .
- FTIR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
- XRD : Resolve crystal packing; however, long alkyl chains often lead to disordered structures, complicating analysis .
Advanced Question: Q. How can crystallographic challenges posed by flexible alkyl chains be addressed? Methodological Answer: Use low-temperature XRD (e.g., 100 K) to reduce thermal motion. For disordered regions, apply maximum entropy methods or twinned refinement in software like SHELXL . Alternatively, substitute octadecylthio with shorter chains (e.g., methyl) for model studies, then extrapolate packing behavior .
Photophysical Properties
Basic Question: Q. What methods quantify fluorescence efficiency and Stokes shift? Methodological Answer:
- Photoluminescence quantum yield (PLQY) : Use an integrating sphere with a calibrated spectrometer. Compare emission intensity to a standard (e.g., quinine sulfate) .
- Stokes shift : Calculate the energy difference between absorption and emission maxima (Δλ = λₑₘ − λₐbₛ).
Advanced Question: Q. How do substituents affect exciton diffusion in optoelectronic applications? Methodological Answer: Perform time-resolved fluorescence decay and transient absorption spectroscopy to measure exciton lifetimes. Longer alkyl chains may reduce intermolecular π-π stacking, lowering exciton mobility. Compare with derivatives lacking alkylthio groups (e.g., 3,6-diphenyl-DPP) to isolate steric effects .
Data Contradiction Analysis
Basic Question: Q. How should researchers resolve discrepancies between computational and experimental spectral data? Methodological Answer: Re-optimize computational parameters (e.g., solvent model, basis set) using software like Gaussian or ORCA. For NMR shifts, apply the gauge-including atomic orbital (GIAO) method . If experimental FTIR shows unexpected peaks, check for oxidation products (e.g., sulfoxide formation) via LC-MS .
Advanced Question: Q. What statistical frameworks validate conflicting results in batch-to-batch reproducibility? Methodological Answer: Apply multivariate analysis (e.g., principal component analysis) to batch data. Use Bayesian inference to quantify uncertainty in reaction outcomes. emphasizes integrating experimental data into computational workflows to refine predictive models iteratively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
